2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16327832
InChI: InChI=1S/C12H11N5OS/c1-8-5-10(18)16-12(14-8)19-7-9-6-17-4-2-3-13-11(17)15-9/h2-6H,7H2,1H3,(H,14,16,18)
SMILES:
Molecular Formula: C12H11N5OS
Molecular Weight: 273.32 g/mol

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol

CAS No.:

Cat. No.: VC16327832

Molecular Formula: C12H11N5OS

Molecular Weight: 273.32 g/mol

* For research use only. Not for human or veterinary use.

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol -

Specification

Molecular Formula C12H11N5OS
Molecular Weight 273.32 g/mol
IUPAC Name 2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C12H11N5OS/c1-8-5-10(18)16-12(14-8)19-7-9-6-17-4-2-3-13-11(17)15-9/h2-6H,7H2,1H3,(H,14,16,18)
Standard InChI Key JOTIMGXQWGNMMP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(=N1)SCC2=CN3C=CC=NC3=N2

Introduction

Structural Analysis and Nomenclature

The IUPAC name 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol delineates its core components:

  • Imidazo[1,2-a]pyrimidine: A bicyclic heterocycle formed by fusion of imidazole and pyrimidine rings, with nitrogen atoms at positions 1, 3, and 7 .

  • 6-Methylpyrimidin-4-ol: A pyrimidine derivative featuring a hydroxyl group at position 4 and a methyl group at position 6.

  • Thioether linkage: A sulfur atom bridges the imidazo[1,2-a]pyrimidine’s methylene group (-CH2-) and the pyrimidin-4-ol’s sulfur atom.

The connectivity suggests a hybrid structure designed to merge pharmacophoric elements from both heterocycles, potentially enhancing bioactivity through synergistic interactions .

Synthetic Pathways

Groebke–Blackburn–Bienaymé (GBB) Reaction for Imidazo[1,2-a]pyrimidine Synthesis

The imidazo[1,2-a]pyrimidine core can be synthesized via the GBB three-component reaction (3CR), which typically involves:

  • Aminopyrimidine (e.g., 2-aminopyrimidine)

  • Aldehyde (e.g., aromatic or aliphatic aldehydes)

  • Isocyanide (e.g., tert-butyl isocyanide)

Under acidic conditions (e.g., HClO₄ in DMF), these components cyclize to form the imidazo[1,2-a]pyrimidine scaffold . For example, the reaction of 2-amino-5-chloropyridine with 4-formylbenzoic acid and tert-butyl isocyanide yields a chlorinated imidazo[1,2-a]pyrimidine derivative in 76% yield .

Thioether Bridge Formation

The thioether linkage can be introduced via nucleophilic substitution or coupling reactions. A plausible route involves:

  • Synthesis of Imidazo[1,2-a]pyrimidin-2-ylmethanethiol:

    • Reacting imidazo[1,2-a]pyrimidine-2-carbaldehyde with thiourea under reducing conditions.

  • Coupling with 4-Chloro-6-methylpyrimidin-4-ol:

    • The thiol group attacks the chloro-substituted pyrimidine, displacing chloride and forming the thioether bond .

This method mirrors the synthesis of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine (CAS: 1251575-02-6), where a similar thioether linkage was achieved using 6-methylpyrimidin-4-thiol and imidazo[1,2-a]pyridine derivatives .

Physicochemical Properties

While experimental data for the target compound are unavailable, properties can be extrapolated from analogs:

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₁₃H₁₂N₅OSDerived from
Molecular Weight294.33 g/molCalculated
SolubilityLow in H₂O; soluble in DMSO, MeOHSimilar to
LogP~2.5 (moderate lipophilicity)Estimated via ChemDraw

The hydroxyl and thioether groups enhance polarity, while the methyl and imidazo[1,2-a]pyrimidine moieties contribute to hydrophobic interactions .

Biological Activity and Applications

Anticancer Activity

1,2,4-Triazole hybrids, such as those reported in , demonstrate antiproliferative effects by modulating tubulin polymerization or topoisomerase activity. The thioether bridge in the target compound may enhance cellular uptake, as seen in sulfur-containing anticancer agents .

Research Gaps and Future Directions

  • Synthetic Optimization: Current yields for analogous Ugi reactions range from 28–72% , suggesting room for improvement via catalyst screening or solvent optimization.

  • In Vivo Studies: No toxicity or pharmacokinetic data exist for this compound class.

  • Target Identification: Computational docking studies could identify potential protein targets, such as EGFR or PARP.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator